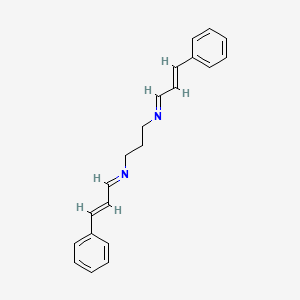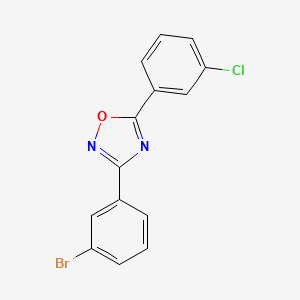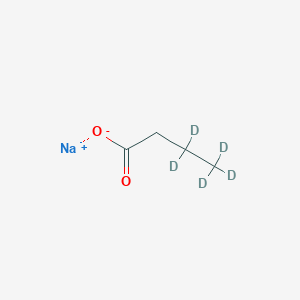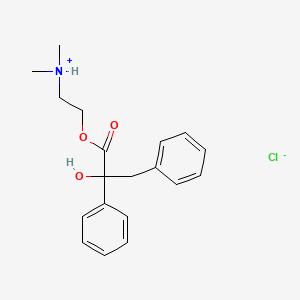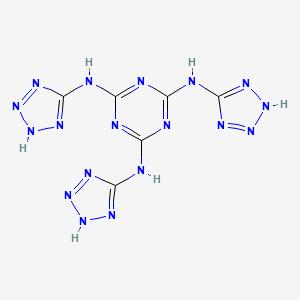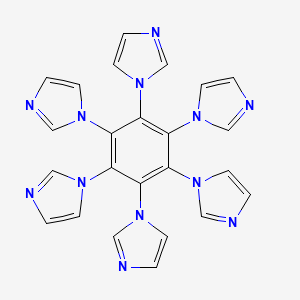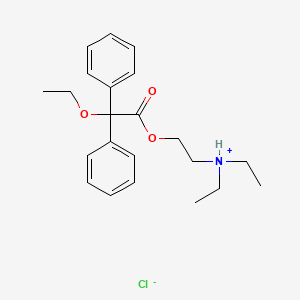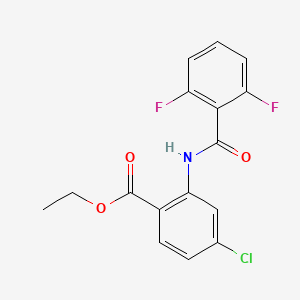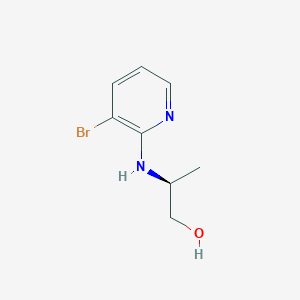
(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol is a chiral compound that belongs to the class of organic compounds known as aminopyridines. This compound features a bromine atom attached to the pyridine ring and an amino group linked to a propanol chain. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol typically involves the following steps:
Amination: The brominated pyridine is then subjected to nucleophilic substitution with an appropriate amine to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions, followed by chiral resolution using efficient and cost-effective methods such as crystallization or enzymatic resolution.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or modified amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(3-Bromopyridin-2-ylamino)propan-1-ol: The enantiomer of the compound with a different three-dimensional arrangement.
2-(3-Chloropyridin-2-ylamino)propan-1-ol: A similar compound with a chlorine atom instead of bromine.
2-(3-Fluoropyridin-2-ylamino)propan-1-ol: A similar compound with a fluorine atom instead of bromine.
Uniqueness
(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol is unique due to its specific chiral configuration and the presence of a bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further chemical modifications.
Eigenschaften
Molekularformel |
C8H11BrN2O |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
(2S)-2-[(3-bromopyridin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c1-6(5-12)11-8-7(9)3-2-4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
INZAWDRVDDLXQC-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CO)NC1=C(C=CC=N1)Br |
Kanonische SMILES |
CC(CO)NC1=C(C=CC=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)

![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
